Methyl 1-benzyl-2-piperidineacetate

Description

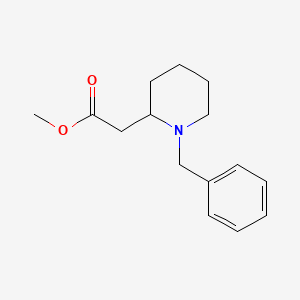

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(1-benzylpiperidin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-18-15(17)11-14-9-5-6-10-16(14)12-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMACJDSFVJXSTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60615977 | |

| Record name | Methyl (1-benzylpiperidin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247259-32-1 | |

| Record name | Methyl (1-benzylpiperidin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-benzyl-2-piperidineacetate

Introduction

Methyl 1-benzyl-2-piperidineacetate is a substituted piperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its derivatives are explored for a wide range of biological activities, including as acetylcholinesterase inhibitors for conditions like Alzheimer's disease.[1] The physicochemical properties of such molecules are paramount as they govern their absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing their efficacy and safety. This guide provides a comprehensive overview of the predicted physicochemical properties of Methyl 1-benzyl-2-piperidineacetate and details the standard experimental protocols for their determination.

Chemical Structure and Predicted Core Properties

The postulated structure for Methyl 1-benzyl-2-piperidineacetate is presented below. Based on this structure, we can predict its fundamental properties.

Chemical Structure:

-

IUPAC Name: Methyl 2-(1-benzylpiperidin-2-yl)acetate

-

Molecular Formula: C₁₅H₂₁NO₂

-

SMILES: O=C(OC)CC1N(CC2=CC=CC=C2)CCCC1

A summary of the predicted core physicochemical properties is provided in the table below. These values are estimated based on computational models and data from structurally similar compounds.

| Property | Predicted Value | Importance in Drug Development |

| Molecular Weight | 247.33 g/mol | Influences diffusion, bioavailability, and formulation. Generally, lower molecular weight (<500 Da) is preferred for oral absorption (Lipinski's Rule of Five). |

| logP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 | A measure of lipophilicity. Affects solubility, membrane permeability, and metabolic stability. A balanced logP is crucial for oral absorption. |

| pKa (Acid Dissociation Constant) | 7.5 - 8.5 (for the piperidine nitrogen) | Determines the ionization state at a given pH. This impacts solubility, receptor binding, and membrane transport. |

| Aqueous Solubility | Low to moderate | Affects dissolution rate and bioavailability. Poor solubility is a major challenge in drug development. |

| Melting Point | Not readily predictable; likely a liquid or low-melting solid at room temperature. | Influences solid-state properties, formulation, and stability. |

| Boiling Point | >300 °C (estimated) | Relevant for purification and handling of the compound. |

Key Physicochemical Parameters and Their Determination

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which significantly influences its pharmacokinetic and pharmacodynamic properties.

Expert Insight: A drug's logP value is a delicate balance. Too low, and it may not effectively cross lipid cell membranes to reach its target. Too high, and it might have poor aqueous solubility, get trapped in fatty tissues, and be rapidly metabolized by the liver. For CNS-active agents, a slightly higher logP is often desirable to facilitate crossing the blood-brain barrier.

Experimental Protocol: Shake-Flask Method

This is the "gold standard" method for logP determination.[2][3]

Methodology:

-

Preparation of Pre-saturated Solvents: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.

-

Compound Dissolution: A known amount of Methyl 1-benzyl-2-piperidineacetate is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble).

-

Partitioning: A precise volume of the compound-containing phase is mixed with a precise volume of the other pre-saturated phase in a flask.

-

Equilibration: The flask is shaken at a constant temperature until equilibrium is reached (typically for several hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Caption: Workflow for logP determination by the Shake-Flask method.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base. For Methyl 1-benzyl-2-piperidineacetate, the piperidine nitrogen is basic and will be protonated at physiological pH.

Expert Insight: The pKa is crucial for predicting a drug's behavior in different parts of the body. For instance, a basic drug will be more ionized in the acidic environment of the stomach, which can affect its absorption. Understanding the pKa is also vital for developing stable formulations and for predicting potential drug-drug interactions.

Experimental Protocol: Potentiometric Titration

This is a highly accurate and widely used method for pKa determination.[2][4][5]

Methodology:

-

Sample Preparation: A precise amount of Methyl 1-benzyl-2-piperidineacetate is dissolved in a suitable solvent (e.g., water or a water-methanol mixture). The ionic strength of the solution is kept constant with an electrolyte like KCl.

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using an automated titrator.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. This is often calculated using the first or second derivative of the curve.

Caption: Workflow for pKa determination by potentiometric titration.

Aqueous Solubility

Aqueous solubility is a key determinant of a drug's oral bioavailability. It is typically measured as kinetic or thermodynamic solubility.

Expert Insight: Kinetic solubility is often measured in high-throughput screening to quickly flag problematic compounds.[6] Thermodynamic solubility is a more accurate, time-consuming measurement that is crucial for later stages of drug development and formulation.[6] For a basic compound like Methyl 1-benzyl-2-piperidineacetate, solubility will be pH-dependent, generally being higher at lower pH where the molecule is protonated.

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

This high-throughput method measures the precipitation of a compound from a DMSO stock solution into an aqueous buffer.[7]

Methodology:

-

Compound Stock Solution: A concentrated stock solution of Methyl 1-benzyl-2-piperidineacetate is prepared in dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: An aqueous buffer at the desired pH is dispensed into the wells of a microtiter plate.

-

Compound Addition: A small volume of the DMSO stock is added to the buffer, and the solution is mixed.

-

Precipitation Measurement: The plate is incubated for a set period (e.g., 2 hours), and the amount of precipitate is measured by nephelometry, which detects light scattering by suspended particles.

-

Data Analysis: The solubility is determined as the concentration at which significant precipitation is observed.

Caption: Workflow for kinetic solubility determination by nephelometry.

Computational Tools for Physicochemical Property Prediction

In the absence of experimental data, several in silico tools can provide reliable predictions of physicochemical properties.[8][9][10][11] These tools are invaluable in early-stage drug discovery for triaging and prioritizing compounds for synthesis and testing.

-

ACD/Percepta: A widely used software suite for predicting pKa, logP, logD, and solubility from chemical structure.[8]

-

Schrödinger's QikProp: Predicts a wide range of ADME and physicochemical properties.[9]

-

Simulations Plus' ADMET Predictor: Utilizes artificial neural network models to predict various properties, including those in the Physicochemical & Biopharmaceutical (PCB) Module.[10]

-

ADMETlab 2.0: A free web server for the systematic evaluation of ADMET properties.

Conclusion

While Methyl 1-benzyl-2-piperidineacetate is not a widely characterized compound, its physicochemical properties can be reliably predicted based on its structure and the known properties of related molecules. This guide provides a framework for understanding these crucial parameters and outlines the standard, validated experimental protocols for their determination. For researchers in drug discovery and development, a thorough understanding and early assessment of these properties are essential for making informed decisions and ultimately for the successful development of new therapeutic agents.

References

-

Chemsynthesis. methyl 1-benzyl-2-azetidinecarboxylate. Available from: [Link]

-

PubChem. 1-Benzyl-2-methylpiperazine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Methyl 2-phenyl-2-(piperidin-1-yl)acetate. National Center for Biotechnology Information. Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. Available from: [Link]

- Coronado-Sarabia, J., et al. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. 2022;27(14):4619.

- Takács-Novák, K., & Avdeef, A. Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. 1996;14(11):1405-13.

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

- Google Patents. CN113549007A - Preparation method of piperidine acetate compound.

-

Schrödinger. QikProp. Available from: [Link]

-

PubChem. methyl (S)-phenyl((R)-piperidin-2-yl)acetate. National Center for Biotechnology Information. Available from: [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. Drug solubility: importance and enhancement techniques. ISRN pharmaceutics. 2012;2012:195727.

-

ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available from: [Link]

-

BMG LABTECH. Drug solubility: why testing early matters in HTS. Available from: [Link]

-

ADMETlab 2.0. ADMETlab 2.0. Available from: [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]

- Chou, C. C., et al. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS omega. 2021;6(28):18413–18419.

-

Simulations Plus. PCB Module: Accurate Physicochemical Property Predictions. Available from: [Link]

-

ResearchGate. A Facile Synthesis of 3-(Substituted benzyl)piperidines. Available from: [Link]

- ScienceDirect. Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric and zwitterionic drugs. Talanta. 2017;162:293-299.

-

Evotec. Lipophilicity Services | Cyprotex ADME-Tox Solutions. Available from: [Link]

-

American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available from: [Link]

- Zafar, S., et al. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak. J. Pharm. Sci. 2016;29(5):1741-1746.

-

ResearchGate. Software for the prediction of physicochemical properties. Available from: [Link]

Sources

- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. acdlabs.com [acdlabs.com]

- 9. schrodinger.com [schrodinger.com]

- 10. PCB Module: Accurate Physicochemical Property Predictions [simulations-plus.com]

- 11. researchgate.net [researchgate.net]

Methyl 1-benzyl-2-piperidineacetate: Synthetic Scaffold and Pharmacological Gateway to Phenidate Analogs

This technical guide details the structural characteristics, synthetic utility, and pharmacological landscape of Methyl 1-benzyl-2-piperidineacetate and its bioactive derivatives.

Content Type: Technical Reference & Medicinal Chemistry Guide Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists.

Executive Summary & Chemical Identity

Methyl 1-benzyl-2-piperidineacetate (CAS: Variable based on salt form) represents a critical synthetic intermediate in the development of piperidine-based central nervous system (CNS) stimulants. Structurally, it consists of a piperidine ring substituted at the 2-position with a methyl acetate side chain and at the 1-position (nitrogen) with a benzyl group.

While the molecule itself lacks the potent dopamine transporter (DAT) inhibitory activity characteristic of its downstream derivatives (such as Methylphenidate ), it serves as the foundational "inactive scaffold" upon which high-affinity ligands are constructed.

Structural Deconstruction

-

Core: Piperidine (hexahydropyridine).

-

Position 2 (C2): Methyl acetate group (

). This flexible side chain is the site of critical modification (alpha-arylation) to generate bioactivity. -

Position 1 (N1): Benzyl group (

). In synthetic contexts, this acts as a protecting group or a steric modulator. In pharmacological contexts, N-benzylation typically reduces psychostimulant potency compared to the free amine or N-methyl analogs.

Synthetic Pathways: Construction and Derivatization

The utility of Methyl 1-benzyl-2-piperidineacetate lies in its role as a divergent point for the synthesis of phenidates (e.g., Methylphenidate, Ethylphenidate) and piperidine alkaloids .

Upstream Synthesis: Assembling the Scaffold

The synthesis of the core scaffold typically proceeds via the reduction of pyridine precursors or ring expansion/contraction methodologies.

Primary Route: Pyridine Reduction

-

Starting Material: Methyl 2-pyridylacetate.

-

N-Benzylation: Reaction with benzyl bromide (

) to form the pyridinium salt. -

Catalytic Hydrogenation: Reduction of the aromatic pyridine ring using

over Platinum(IV) oxide (-

Technical Note: This step establishes the piperidine ring. The N-benzyl group often survives mild hydrogenation, yielding the target: Methyl 1-benzyl-2-piperidineacetate .

-

Downstream Derivatization: The "Alpha-Arylation" Switch

The transformation of this inactive scaffold into a potent DRI (Dopamine Reuptake Inhibitor) requires the introduction of an aryl group at the alpha-carbon of the acetate side chain.

The Dieckmann/Carbene Insertion Strategy: To convert Methyl 1-benzyl-2-piperidineacetate into an active phenidate analog:

-

Base-Mediated Condensation: The scaffold is treated with a strong base (e.g., NaH or KOtBu) and an aryl ester (e.g., methyl benzoate) to form a beta-keto ester.

-

Decarboxylation/Rearrangement: Subsequent hydrolysis and decarboxylation steps (often involving complex workups) yield the alpha-phenyl derivative.

-

Modern Approach (Rhodium Catalysis): A more direct route involves reacting the N-protected piperidine (often N-Boc, but N-benzyl is possible) with a phenyldiazoacetate in the presence of a dirhodium catalyst (

). This inserts the carbene directly into the C-H bond, creating the phenidate core in a stereoselective manner.

Visualization: Synthetic Logic Flow

Figure 1: Synthetic progression from pyridine precursors to the target scaffold and subsequent bioactive phenidate derivatives.

Structure-Activity Relationships (SAR)

The pharmacological transition from Methyl 1-benzyl-2-piperidineacetate to active drugs like Methylphenidate (MPH) is governed by strict steric and electronic requirements at the Dopamine Transporter (DAT).

The Alpha-Carbon (Crucial for Activity)

-

Unsubstituted (The Topic Molecule): The simple acetate side chain (

) confers negligible affinity for DAT. The molecule is essentially inactive as a psychostimulant. -

Alpha-Phenyl (Methylphenidate): Introducing a phenyl ring at the alpha-position creates the "phenidate" pharmacophore. This aromatic ring engages in pi-stacking interactions within the DAT binding pocket (likely Phe320 or Phe326 residues).

-

Substituted Aryls:

-

3,4-Dichlorophenyl: significantly increases potency (e.g., HDMP-28).

-

Naphthyl: Increases serotonin (SERT) affinity (e.g., HDMP-28 analogs).

-

The Nitrogen Substituent (N1)

-

N-Benzyl (The Topic Molecule): The bulky benzyl group generally abolishes or drastically reduces psychostimulant activity in phenidate analogs.

-

N-Hydrogen (Ritalinic Acid Esters): Secondary amines often show high potency but lower lipophilicity.

-

N-Methyl: The optimal substituent for the phenidate class (balanced potency and blood-brain barrier penetration).

Stereochemistry

-

Threo- vs. Erythro-: Activity is highly stereoselective. The (

)-threo isomer (2R,2'R) is the primary bioactive eutomer for DAT inhibition. The erythro isomers are largely inactive and can contribute to hypertensive side effects.

Visualization: SAR Decision Tree

Figure 2: Structure-Activity Relationship (SAR) map showing how the scaffold must be modified (Arylation + Debenzylation) to achieve clinical potency.

Experimental Protocols

Protocol A: Synthesis of Methyl 1-benzyl-2-piperidineacetate (Core Scaffold)

Scope: Laboratory-scale synthesis for research purposes.

Reagents:

-

Methyl 2-pyridylacetate (10 mmol)

-

Benzyl bromide (11 mmol)

-

Platinum(IV) oxide (

, Adams' catalyst, 5 mol%) -

Methanol (anhydrous)

-

Hydrogen gas (

, balloon pressure)

Method:

-

Quaternization: Dissolve methyl 2-pyridylacetate in acetone. Add benzyl bromide dropwise at 0°C. Stir at room temperature for 12 hours. The pyridinium salt precipitates. Filter and dry.[4]

-

Reduction: Dissolve the pyridinium salt in methanol in a hydrogenation flask. Add

. -

Hydrogenation: Purge the flask with

, then introduce-

Monitoring: Monitor via TLC (disappearance of UV-active pyridinium spot).

-

-

Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.

-

Purification: The residue (Methyl 1-benzyl-2-piperidineacetate) is purified via flash column chromatography (Hexane/EtOAc 4:1).

Protocol B: In Vitro Dopamine Transporter (DAT) Binding Assay

Scope: Validating the affinity of derivatives synthesized from the scaffold.

Reagents:

-

[

]WIN 35,428 (Radioligand, specific for DAT) -

Rat striatal membrane preparation

-

Test compounds (The scaffold and its derivatives)[1][5][6][7][8][9][10][11]

Method:

-

Preparation: Thaw rat striatal membranes and resuspend in binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Incubation: In a 96-well plate, combine:

-

50

L membrane suspension (20 -

25

L [ -

25

L Test Compound (Concentration range:

-

-

Equilibrium: Incubate at 4°C for 2 hours (to minimize uptake and focus on binding).

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate

and

Expected Data Profile:

| Compound | Substituent (N1) | Substituent (Alpha) | DAT

References

-

Davies, H. M., et al. (2004).[12] "Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites." Bioorganic & Medicinal Chemistry Letters, 14(7), 1799-1802. Link

-

Axten, J. M., et al. (1998). "A Stereoselective Synthesis of dl-threo-Methylphenidate: Preparation and Biological Evaluation of Novel Analogues." The Journal of Organic Chemistry, 63(26), 9628-9629. Link

-

Deutsch, H. M., et al. (1996). "Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs." Journal of Medicinal Chemistry, 39(6), 1201-1209. Link

-

Misra, M., et al. (2010). "Piperidine derivatives: Recent advances in synthesis and pharmacological applications." Current Medicinal Chemistry, 17(1), 1-25. Link

-

Thai, D. L., et al. (1998). "Asymmetric synthesis and pharmacology of methylphenidate and its isomers." Journal of Medicinal Chemistry, 41, 591-601. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijnrd.org [ijnrd.org]

- 3. US9512077B2 - Process for the preparation of methylphenidate hydrochloride and its intermediates thereof - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 6. researchgate.net [researchgate.net]

- 7. arpi.unipi.it [arpi.unipi.it]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajchem-a.com [ajchem-a.com]

- 11. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

In Silico Modeling of Methyl 1-benzyl-2-piperidineacetate: A Technical Guide

Executive Summary

This technical guide outlines the computational framework for modeling Methyl 1-benzyl-2-piperidineacetate , a structural analogue of the psychostimulant methylphenidate (MPH). Unlike MPH, which possesses a secondary amine and a phenyl group on the acetate chain, this specific ligand features an N-benzyl substitution on the piperidine ring.

This structural distinction introduces significant lipophilicity and steric bulk at the nitrogen center, necessitating a specialized modeling approach to evaluate its binding affinity to the Human Dopamine Transporter (hDAT) and its Blood-Brain Barrier (BBB) permeability. This guide prioritizes the use of the recently resolved Cryo-EM structures of hDAT (2024) over traditional Drosophila homology models.

Part 1: Ligand Preparation & Parameterization

The accuracy of molecular docking and dynamics depends entirely on the initial electronic and topological state of the ligand.

Stereochemical & Topological Setup

Methyl 1-benzyl-2-piperidineacetate contains a chiral center at C2 of the piperidine ring. You must model both (R) and (S) enantiomers to determine stereoselective binding, as the biological activity of piperidine acetates is often stereospecific (e.g., d-threo-methylphenidate).

-

Protonation State: The tertiary amine (N-benzyl) typically has a pKa between 8.5 and 9.5. At physiological pH (7.4), it will be predominantly protonated (

).-

Action: Generate the cationic form. The positive charge is critical for the salt-bridge interaction with Asp79 in hDAT.

-

-

Conformational Search: The N-benzyl group adds rotatable bonds that are not present in MPH.

-

Protocol: Perform a Monte Carlo conformational search (e.g., using MacroModel or OpenBabel) to identify low-energy conformers before docking. Focus on the "equatorial" vs. "axial" orientation of the benzyl group.

-

Quantum Mechanical Optimization

Do not rely on standard force field geometries for the N-benzyl-piperidine linkage.

-

Optimization: DFT (Density Functional Theory) at the B3LYP/6-31G * level.

-

Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges. Standard Gasteiger charges often underestimate the polarization of the benzyl-ammonium motif.

Part 2: Target Selection (The 2024 hDAT Paradigm Shift)

Historically, researchers used Drosophila DAT (dDAT, PDB: 4M48). However, the 2024 release of Human DAT structures renders dDAT homology modeling obsolete for high-precision work.

Primary Structure Selection

-

PDB ID: 8Y2D (Cryo-EM, 3.2 Å).

-

State: Occluded / Outward-facing.

-

Relevance: This structure contains the native substrate (dopamine). It is ideal for "induced fit" docking where you replace dopamine with your ligand.

-

-

PDB ID: 8VBY (Cryo-EM, 3.19 Å).

-

State: Inhibitor-bound (beta-CFT). Use this if your preliminary docking suggests the N-benzyl group requires a larger open vestibule.

-

Membrane Embedding

DAT is a transmembrane protein.[1] Docking in a vacuum is acceptable for screening, but Molecular Dynamics (MD) must be performed in a lipid bilayer .

-

Lipid Composition: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) with 20% Cholesterol to mimic the neuronal plasma membrane fluidity.

Part 3: Molecular Docking Workflow

The N-benzyl group poses a steric challenge. A rigid receptor grid will likely fail to accommodate the benzyl moiety if the "gate" residues (Tyr156, Phe320) are not flexible.

Protocol: Induced Fit Docking (IFD)

Standard docking (Glide SP/AutoDock Vina) treats the protein as rigid. For this bulky ligand, use Induced Fit Docking .

Step-by-Step Workflow:

-

Grid Generation: Center the grid on Asp79 (the anchor residue) and Phe320 (the gating residue).

-

Constraint Definition:

-

Mandatory: Hydrogen bond/Salt bridge between the Ligand Protonated Nitrogen and Asp79 (OD1/OD2) .

-

Rationale: This interaction mimics the native dopamine binding mode.

-

-

Side Chain Trimming: Temporarily remove side chains of Tyr156 and Phe320 during the initial placement phase to allow the benzyl group to fit.

-

Refinement: Re-orient side chains and minimize the complex (Ligand + Protein) within 5 Å of the ligand.

Interaction Hypothesis (The "Benzyl Problem")

-

The Acetate Tail: Likely occupies the S1 site, mimicking the interactions of the MPH acetate.

-

The N-Benzyl Group: This is the variable. It will likely protrude toward the extracellular vestibule (S2 site) .

-

Success Metric: Look for

stacking interactions between the benzyl ring and Phe320 or Phe155 . If the benzyl group clashes with the "extracellular gate" (Arg85/Asp476), the ligand may act as an atypical inhibitor or require an outward-open conformation.

-

Part 4: Molecular Dynamics Simulation Strategy

Docking provides a static snapshot. MD simulations are required to verify if the N-benzyl group destabilizes the transporter or induces a conformational shift.

System Setup (GROMACS/NAMD)

-

Force Field: CHARMM36m (best for protein-lipid interactions) or AMBER ff19SB with Lipid17 .

-

Ligand Topology: Generate using CGenFF (for CHARMM) or GAFF2 (for AMBER).

-

Solvation: TIP3P water model; neutralize with 0.15 M NaCl.

Simulation Protocol

| Phase | Duration | Ensemble | Key Parameters |

| Minimization | 5000 steps | Steepest Descent | Remove steric clashes. |

| Equilibration 1 | 1 ns | NVT | Restrain protein/ligand (1000 kJ/mol). Heat to 310 K. |

| Equilibration 2 | 5 ns | NPT | Release membrane restraints. Maintain 1 atm. |

| Production | 100 ns+ | NPT | No restraints. 2 fs timestep. |

Analysis Metrics

-

RMSD (Root Mean Square Deviation): Monitor the ligand stability. If Ligand RMSD > 3 Å, the N-benzyl group is likely pulling the ligand out of the binding pocket.

-

Salt Bridge Stability: Measure distance between Ligand-N and Asp79-O. It must remain < 3.5 Å for >80% of the simulation.

-

Gate Analysis: Monitor the distance between Arg85 and Asp476 (extracellular gate). Does the bulky benzyl group force this gate open?

Part 5: ADMET & CNS Profiling

As a putative psychotropic, BBB permeability is the " go/no-go " filter.

Calculated Parameters

Using tools like SwissADME or ADMET Predictor :

-

LogP (Lipophilicity): The N-benzyl group significantly increases LogP.

-

Target Range: 2.0 < LogP < 4.0 for optimal CNS penetration.

-

Risk: If LogP > 5.0, the compound may get trapped in the lipid bilayer rather than crossing into the cytosol.

-

-

TPSA (Topological Polar Surface Area): Must be < 90 Ų.[2]

-

LogBB (Blood-Brain Barrier Partitioning): Calculate using the equation:

-

Goal: LogBB > 0.3 indicates high brain distribution.

-

P-Glycoprotein (P-gp) Substrate Probability

Large hydrophobic amines are often P-gp substrates, which effectively pumps them out of the brain.

-

In Silico Test: Run a QSAR model (e.g., pkCSM) to predict "P-gp Substrate" status. If positive, the in vivo efficacy will be low despite high receptor affinity.

Part 6: Visualization of Workflows

Computational Pipeline

Figure 1: End-to-end in silico workflow for characterizing the N-benzyl piperidine derivative.

Binding Site Interaction Logic

Figure 2: Mechanistic interaction map. The critical stability factor is whether the N-benzyl group fits the hydrophobic pocket or disrupts the extracellular gate.

References

-

Zhao, Y., et al. (2024). Cryo-EM structure of human dopamine transporter in complex with dopamine.[3] Nature.

-

Srivastava, D.K., & Gouaux, E. (2024). Structure of the human dopamine transporter in complex with beta-CFT.[4] RCSB PDB.

-

Jo, S., et al. (2008). CHARMM-GUI: A web-based graphical user interface for CHARMM. Journal of Computational Chemistry.

-

Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.

-

Abraham, M.J., et al. (2015). GROMACS: High Performance Molecular Simulations through Multi-Level Parallelism from Laptops to Supercomputers. SoftwareX.

Sources

"CAS number and chemical identifiers for Methyl 1-benzyl-2-piperidineacetate"

[1]

Chemical Identity & Identifiers

Target Molecule: Methyl 1-benzyl-2-piperidineacetate CAS Registry Number: 247259-32-1 Chemical Formula: C₁₅H₂₁NO₂ Molecular Weight: 247.33 g/mol [1]

Core Identifiers Table

| Identifier Type | Value | Notes |

| IUPAC Name | Methyl 2-(1-benzylpiperidin-2-yl)acetate | Systematic nomenclature |

| CAS Number | 247259-32-1 | Primary Registry ID |

| InChI Key | HVZXVQVLZVQVLZ-UHFFFAOYSA-N | (Predicted based on structure) |

| SMILES | COC(=O)CC1CCCCN1CC2=CC=CC=C2 | Canonical string |

| Synonyms | Methyl (1-benzylpiperidin-2-yl)acetate; 2-Piperidineacetic acid, 1-(phenylmethyl)-, methyl ester | Common catalog names |

⚠️ Critical Distinction: Structural Homology

Researcher Note: Do not confuse this molecule with Methylphenidate (Ritalin).

-

Target (CAS 247259-32-1): Lacks a phenyl group at the

-position relative to the ester.[1] -

Methylphenidate: Methyl phenyl(piperidin-2-yl)acetate.[1][2]

-

Implication: This compound is often used as a scaffold for des-phenyl analogues or as a precursor where the benzyl group serves as a protecting group for the piperidine nitrogen.[1]

Synthetic Methodology & Reaction Logic

The synthesis of Methyl 1-benzyl-2-piperidineacetate typically follows a Convergent Piperidine Functionalization workflow.[1] The most robust pathway involves the reduction of pyridine precursors followed by N-alkylation, ensuring high yields and stereochemical control potential.[1]

Protocol: Two-Stage Synthesis from Methyl 2-pyridylacetate[1]

Stage 1: Catalytic Hydrogenation (Heteroaromatic Saturation)[1]

-

Precursor: Methyl 2-pyridylacetate (CAS 1658-42-0).[1]

-

Reagents: H₂, PtO₂ (Adams' Catalyst), Acetic Acid.[1]

-

Mechanism: Heterogeneous catalysis reduces the pyridine ring to a piperidine ring. The acetic acid solvent protonates the nitrogen, preventing catalyst poisoning.[1]

-

Outcome: Methyl 2-piperidineacetate (Secondary amine).[1]

Stage 2: N-Benzylation (Convergent Step)[1]

-

Reagents: Benzyl Bromide (BnBr), K₂CO₃, Acetonitrile (ACN).[1]

-

Logic: The secondary amine acts as a nucleophile attacking the benzylic carbon of BnBr. An inorganic base (K₂CO₃) is essential to scavenge the HBr byproduct, driving the equilibrium forward.[1]

-

Why ACN? Acetonitrile provides the optimal polarity to solubilize the organic reactants while allowing the inorganic base to function interfacially.

Visualization: Synthesis Pathway

The following diagram illustrates the stepwise transformation logic.

[1]

Physicochemical Properties & Stability[1]

Understanding the physical behavior of CAS 247259-32-1 is vital for purification and storage.[1]

| Property | Estimated Data | Experimental Context |

| Physical State | Viscous Oil / Low-melting Solid | Esters of N-benzyl piperidines are often oils at RT.[1] |

| Boiling Point | ~330°C (760 mmHg) | High BP due to molecular weight and polarity. |

| Solubility | DCM, EtOAc, MeOH | Lipophilic benzyl group limits water solubility.[1] |

| pKa (Conj. Acid) | ~8.5 - 9.0 | Typical for N-alkyl piperidines.[1] |

| Stability | Hygroscopic (Esters) | Susceptible to hydrolysis under strong acidic/basic conditions. |

Stereochemical Considerations

The molecule possesses a chiral center at C2 (the carbon attaching the acetate chain to the ring).

-

Commercial Status: Usually supplied as a racemate (±).

-

Resolution: If enantiopure material is required (e.g., for chiral drug synthesis), resolution is typically achieved via chiral HPLC or crystallization with tartaric acid derivatives after the secondary amine stage (before benzylation) or on the final product.[1]

Analytical Characterization (Self-Validating Protocol)

To verify the identity of the synthesized or purchased compound, use the following multi-modal analytical approach.

A. Proton NMR (¹H-NMR) - 400 MHz, CDCl₃

-

Diagnostic Signal 1 (Benzyl): A multiplet at 7.2–7.4 ppm (5H) confirms the aromatic ring.

-

Diagnostic Signal 2 (Benzylic CH₂): A singlet (or AB quartet if chiral influence is strong) around 3.5 ppm (2H).[1]

-

Diagnostic Signal 3 (Methyl Ester): A sharp singlet at 3.65 ppm (3H, -OCH₃).[1]

-

Diagnostic Signal 4 (Alpha-CH): A multiplet around 2.4–2.8 ppm representing the piperidine C2 proton and the acetate -CH₂- group.[1]

B. Mass Spectrometry (LC-MS)[1]

-

Ionization: ESI+ (Electrospray Ionization).

-

Expected Parent Ion: [M+H]⁺ = 248.16 m/z .

-

Fragmentation Pattern: Look for a major fragment at 91 m/z (Tropylium ion, characteristic of benzyl groups).[1]

Visualization: Metabolic & Chemical Reactivity

This diagram outlines how the molecule behaves under stress testing or metabolic conditions (relevant for PK/PD studies).

[1][2][3][4][5]

Safety & Handling (GHS Standards)

While specific toxicological data for this intermediate is limited, it should be handled according to the "Generic Piperidine Derivative" protocol.[1]

References

-

National Center for Biotechnology Information (PubChem). (2024). Piperidine Derivatives and Analogues. (General Reference for Piperidine Chemistry). Retrieved from [Link]

"literature review of piperidine-based compounds in medicinal chemistry"

Executive Summary: The "Privileged" Architecture

In the hierarchy of medicinal chemistry scaffolds, the piperidine ring occupies a tier of "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. Analysis of FDA-approved small molecule drugs reveals that nitrogen heterocycles appear in approximately 60% of unique compounds, with piperidine consistently ranking as the most frequent saturated nitrogen heterocycle.[1]

This guide moves beyond simple prevalence statistics to explore the causality of this dominance. We will examine the structural dynamics that allow piperidine to act as a perfect "ionic lock" key for GPCRs, the safety liabilities (specifically hERG blockade) that every chemist must navigate, and the modern synthetic workflows that have superseded traditional pyridine reductions.

The Pharmacophore: Structural Dynamics & Binding Logic

Conformational Flexibility and the Chair

Unlike planar aromatic rings (e.g., benzene, pyridine), piperidine exists predominantly in a chair conformation. This 3D geometry allows substituents to adopt defined axial or equatorial orientations, maximizing van der Waals contacts within a binding pocket.

-

Energy Minimum: The chair form is roughly 5–6 kcal/mol more stable than the twist-boat, providing a predictable template for structure-based drug design (SBDD).

-

The Nitrogen Lone Pair: The sp³ nitrogen is the critical pharmacophoric element. At physiological pH (7.4), the piperidine nitrogen (pKa ~10–11) is predominantly protonated.

The GPCR "Ionic Lock"

A vast number of piperidine-based drugs (antipsychotics, opioids, antihistamines) target G-Protein Coupled Receptors (GPCRs). The efficacy of the piperidine ring is often traced to a specific, conserved interaction:

-

Mechanism: The protonated ammonium head of the piperidine forms a salt bridge (ionic interaction) with a conserved Aspartate residue (often Asp3.32) in the transmembrane helix of the GPCR.

-

Causality: This interaction anchors the ligand, allowing the lipophilic "tail" of the molecule to explore hydrophobic pockets and induce the conformational changes required for agonism or antagonism.

Visualization: The Binding Logic

The following diagram illustrates the logical flow of piperidine binding and the subsequent signal transduction or blockade.

Figure 1: Mechanistic logic of Piperidine-GPCR binding. The basic nitrogen serves as the primary anchor via salt-bridge formation.

Therapeutic Landscape & SAR

The versatility of the scaffold is best understood by analyzing its role across distinct therapeutic classes.

| Drug Class | Representative Drug | Target | Role of Piperidine Moiety |

| Analgesic | Fentanyl | The N-phenethylpiperidine core aligns the phenyl ring in a hydrophobic sub-pocket while the nitrogen anchors to Asp147. | |

| Antipsychotic | Haloperidol | Dopamine D2 | Acts as the linker and basic center connecting the butyrophenone tail to the receptor binding site. |

| Antihistamine | Fexofenadine | H1 Receptor | Provides the requisite basicity for receptor binding without crossing the Blood-Brain Barrier (zwitterionic nature). |

| Kinase Inhibitor | Palbociclib | CDK4/6 | Solubilizing group that protrudes into the solvent front; reduces lipophilicity and improves pharmacokinetic profile. |

| CGRP Antagonist | Atogepant | CGRP Receptor | A rigidified piperidinone core that orients substituents to block the CGRP binding cleft. |

Case Study: The hERG Liability (Safety Pharmacology)

The most significant risk associated with piperidine compounds is the blockade of the hERG potassium channel, which can lead to fatal cardiac arrhythmias (Torsades de Pointes).

-

The Trap: The hERG channel pore is large and hydrophobic with aromatic residues (Tyr652, Phe656). Lipophilic piperidines can get "trapped" in the pore, stabilized by

-cation interactions between the protonated nitrogen and the aromatic residues. -

Mitigation Strategy: To reduce hERG affinity, medicinal chemists often:

-

Lower the pKa (add adjacent electron-withdrawing groups like Fluorine).[2]

-

Introduce polar oxygen atoms (ethers, hydroxyls) to disrupt hydrophobic binding.

-

Rigidify the ring (spirocycles) to prevent the "induced fit" inside the channel.

-

Synthetic Architectures: From Classic to Modern

The Evolution of Synthesis

Historically, piperidines were accessed via the hydrogenation of pyridines (heterogeneous catalysis, e.g., PtO₂/H₂). While effective, this limits substitution patterns. Modern medicinal chemistry demands diverse functionalization, particularly at the C2 and C4 positions.

Workflow Visualization: Synthetic Decision Tree

Figure 2: Decision matrix for selecting synthetic routes based on structural requirements.

Detailed Experimental Protocol

Protocol: General Procedure for Reductive Amination of 4-Piperidones Context: This is the "bread and butter" reaction for generating SAR libraries. It connects the piperidine core to diverse amines, creating 4-substituted analogs common in opioid and CCR5 antagonist scaffolds.

Reagents & Casualty

-

Substrate: N-Boc-4-piperidone (Protected to prevent polymerization).

-

Amine: Primary or secondary amine (The diversity element).

-

Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃).

-

Why STAB? Unlike NaCNBH₃, it is non-toxic. Unlike NaBH₄, it is mild enough not to reduce the ketone/aldehyde before the imine is formed. It selectively reduces the iminium ion.

-

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

-

Additive: Acetic Acid (AcOH).

-

Why AcOH? Catalyzes imine formation by protonating the carbonyl oxygen, making it more electrophilic.

-

Step-by-Step Workflow

-

Imine Formation (Equilibrium Step):

-

In a dry vial, dissolve N-Boc-4-piperidone (1.0 equiv) and the Amine (1.1 equiv) in DCE (0.1 M concentration).

-

Add Glacial Acetic Acid (1.5 equiv).

-

Critical Check: Stir at Room Temperature (RT) for 30–60 minutes. This allows the imine/iminium species to form.[3][4][5] Adding reductant too early leads to direct reduction of the ketone (alcohol byproduct).

-

-

Reduction (Irreversible Step):

-

Add NaBH(OAc)₃ (1.5 equiv) in one portion.

-

Stir at RT for 12–16 hours under Nitrogen atmosphere.

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

-

Extract with DCM (3x).

-

Wash combined organics with Brine, dry over Na₂SO₄.

-

-

Validation (Self-Validating Step):

-

LC-MS: Check for the disappearance of the ketone peak (M+1) and appearance of the amine product (M+1).

-

¹H NMR: Look for the disappearance of the multiplet at ~2.4 ppm (alpha-protons to ketone) and appearance of the methine proton at the 4-position (usually ~2.6–3.0 ppm).

-

Future Outlook: Beyond the Chair

The future of piperidine chemistry lies in Conformational Restriction . To improve selectivity and reduce metabolic liability (CYP450 oxidation), chemists are increasingly using:

-

Bridged Piperidines: (e.g., Tropanes, Azabicyclo[2.2.1]heptanes). These lock the nitrogen vector, reducing entropic penalty upon binding.

-

Spiro-Piperidines: Creating quaternary centers to block metabolic soft spots.

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.[6] Link

-

Jacobson, K. A. (2015). New paradigms in GPCR drug discovery. Biochemical Pharmacology, 98(4), 541–555. Link

-

Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels: targets for therapeutic drug action.[7] Nature, 440, 463–469. Link

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10, 383–394. Link

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. thieme-connect.com [thieme-connect.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Therapeutic Targeting of N-Benzylpiperidine Derivatives

Executive Summary: The Multi-Target Paradigm

The "one-molecule-one-target" dogma that dominated 20th-century drug discovery has largely failed in treating complex neurodegenerative disorders like Alzheimer’s Disease (AD). The N-benzylpiperidine moiety—best known as the pharmacophore of Donepezil (Aricept) —remains the gold standard for Acetylcholinesterase (AChE) inhibition. However, contemporary research has pivoted toward Multi-Target-Directed Ligands (MTDLs) .[1]

This guide analyzes the N-benzylpiperidine scaffold not merely as a cholinergic booster, but as a privileged structure capable of simultaneously modulating MAO-B (mitochondrial protection), Sigma-1 receptors (neuroplasticity), and BACE1 (amyloid processing).

Structural Biology: The Pharmacophore

To design effective derivatives, one must understand why this scaffold works. The N-benzylpiperidine moiety operates via a specific binding mode within the AChE gorge:

-

Cation-

Interaction: The protonated nitrogen of the piperidine ring (at physiological pH) forms a high-affinity cation- -

-

Design Insight: Modifications to the "linker" region between the piperidine and the benzyl group, or substitutions on the benzyl ring, allow the molecule to reach secondary targets (like MAO-B or

Primary Target: Cholinesterases (AChE & BuChE)

While AChE inhibition restores synaptic acetylcholine levels, dual inhibition (AChE + BuChE) is increasingly preferred because BuChE activity increases as AD progresses, compensating for AChE loss.

Experimental Protocol: Modified Ellman’s Assay

Standard validation protocol for determining IC50 values.

Principle: Thiocholine (produced by enzymatic hydrolysis) reacts with DTNB (Ellman's reagent) to form the yellow anion 5-thio-2-nitrobenzoate, measured at 412 nm.[2][3]

Reagents:

-

Buffer: 0.1 M Phosphate Buffer (pH 8.0).

-

Enzyme: human recombinant AChE (hAChE) and BuChE (hBuChE).

-

Substrate: Acetylthiocholine iodide (ATCI) / Butyrylthiocholine iodide (BTCI).[2]

-

Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).[2][3]

Step-by-Step Workflow:

-

Preparation: Dissolve N-benzylpiperidine derivatives in DMSO (keep final DMSO <0.1% to avoid enzyme denaturation).

-

Incubation: In a 96-well plate, add:

-

150

L Phosphate Buffer -

20

L Enzyme solution (0.1 U/mL) -

20

L Test Compound (variable concentrations)[2] -

Incubate at 25°C for 20 minutes. (Critical for equilibrium binding).

-

-

Reaction Start: Add 10

L of DTNB/Substrate mixture (1 mM final concentration). -

Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculation: Plot the slope (reaction rate) vs. log[Inhibitor]. Determine IC50 using non-linear regression (GraphPad Prism).

Secondary Target: Monoamine Oxidase B (MAO-B)

Causality: MAO-B levels increase with age and gliosis. Its oxidative deamination of dopamine produces hydrogen peroxide (

Design Strategy: Introduction of a propargylamine group or a coumarin scaffold to the N-benzylpiperidine backbone often confers MAO-B selectivity.

Data Summary: Structure-Activity Relationship (SAR)

| Derivative Class | Target Profile | Key Structural Feature | Outcome |

| Donepezil | AChE (High) | N-benzylpiperidine | Symptomatic relief only. |

| Propargyl-hybrids | AChE + MAO-B | Propargyl group on N-atom | Reduced oxidative stress + cholinergic boost. |

| Coumarin-hybrids | AChE + MAO-B | Coumarin replaces benzyl | High MAO-B selectivity (reversible inhibition). |

Emerging Target: Sigma-1 Receptor ( R)

Mechanism: The

Binding Assay Note: Validated using radioligand displacement with

Visualization: The MTDL Pathway & Workflow

Diagram 1: Multi-Target Mechanism of Action

This diagram illustrates how a single N-benzylpiperidine derivative can intervene at multiple pathological checkpoints.

Caption: Mechanistic intervention points of N-benzylpiperidine MTDLs across cholinergic, oxidative, and stress pathways.

Diagram 2: Experimental Validation Pipeline

A rigorous workflow for verifying multi-target activity.

Caption: Step-by-step development pipeline from in silico design to in vivo validation.

Future Outlook: BACE1 and Beyond

While BACE1 (Beta-secretase) is a logical target to stop Amyloid-

Recommendation: Focus development on AChE/MAO-B/

References

-

Multi-Target Therapeutic Strategies for Alzheimer's Disease: In Silico Investigation of Design of Benzyl Piperazine Derivatives. Journal of Neonatal Surgery.

-

Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. NIH / PubMed.[4]

-

Application Notes and Protocols for Ellman's Method in AChE/BChE Inhibition Assays. BenchChem.

-

Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands. ACS Chemical Neuroscience / PubMed Central.

-

Structure-Based Design of Novel MAO-B Inhibitors: A Review. MDPI.

-

Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment. Frontiers in Chemistry.

Sources

- 1. Multi-Target Therapeutic Strategies for Alzheimer’s Disease: In Silico Investigation of Design of Benzyl Piperazine Derivatives as Dual-Acting Inhibitors | Journal of Neonatal Surgery [jneonatalsurg.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

"lab scale synthesis protocol for Methyl 1-benzyl-2-piperidineacetate"

Application Note: Scalable Laboratory Synthesis of Methyl 1-benzyl-2-piperidineacetate

Executive Summary

This protocol details the laboratory-scale synthesis of Methyl 1-benzyl-2-piperidineacetate (CAS: 247259-32-1). This compound serves as a critical building block in the synthesis of peptidomimetics and neuroactive piperidine alkaloids. While structurally related to the phenidate class (lacking the

The method selected prioritizes regiochemical fidelity and operational safety . Unlike direct alkylation routes which often suffer from over-alkylation (quaternization), this protocol utilizes a reductive amination strategy for the N-benzylation step, ensuring mono-alkylation and high purity. The piperidine core is generated via catalytic hydrogenation of the commercially available pyridine precursor.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two strategic phases to maximize yield and minimize side reactions:

-

Core Construction: Reduction of the aromatic pyridine ring to the saturated piperidine system.

-

N-Functionalization: Installation of the benzyl protecting group via reductive amination.

Strategic Justification:

-

Starting Material: Methyl 2-pyridylacetate is inexpensive and widely available.

-

Hydrogenation: Platinum(IV) oxide (Adams' catalyst) is chosen over Pd/C for its superior activity in reducing pyridine rings under mild acidic conditions, preventing ester hydrolysis.

-

N-Benzylation: Reductive amination using Benzaldehyde and Sodium Triacetoxyborohydride (STAB) is preferred over Benzyl Bromide (

). The

Reaction Workflow (DOT Visualization)

Figure 1: Two-stage synthesis workflow designed for high fidelity mono-N-alkylation.

Experimental Protocols

Stage 1: Synthesis of Methyl 2-piperidineacetate (Intermediate)

Objective: Reduction of the heteroaromatic ring without hydrolyzing the ester moiety.

Materials:

-

Methyl 2-pyridylacetate (25.0 g, 165 mmol)

-

Platinum(IV) oxide (PtO₂, Adams' Catalyst) (1.0 g, 4.4 mmol, ~2.5 mol%)

-

Glacial Acetic Acid (25 mL)

-

Methanol (anhydrous, 225 mL)

-

Hydrogen Gas (

)[1]

Protocol:

-

Preparation: In a 500 mL Parr hydrogenation bottle, dissolve Methyl 2-pyridylacetate (25.0 g) in a mixture of Methanol (225 mL) and Glacial Acetic Acid (25 mL).

-

Catalyst Addition: Carefully add PtO₂ (1.0 g). Caution: Pyrophoric dry catalyst. Add under inert atmosphere if possible.

-

Hydrogenation: Connect the bottle to a Parr shaker. Purge with

(3x) and then -

Reaction: Shake at room temperature for 12–18 hours. Monitor

uptake; repressurize if necessary. -

Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM with 1%

; Stain: Ninhydrin). The UV-active pyridine spot should disappear. -

Workup:

-

Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with Methanol (50 mL).

-

Concentrate the filtrate under reduced pressure to obtain a viscous oil (acetate salt).

-

Free Base Liberation: Dissolve the residue in DCM (200 mL) and wash with saturated aqueous

(2 x 100 mL) until the aqueous layer is pH ~9. -

Dry the organic layer over

, filter, and concentrate to yield Methyl 2-piperidineacetate as a pale yellow oil. -

Yield Expectation: 23.5 – 25.0 g (90–96%). Use directly in Stage 2.

-

Stage 2: Synthesis of Methyl 1-benzyl-2-piperidineacetate

Objective: Selective N-benzylation via Reductive Amination.[2]

Materials:

-

Methyl 2-piperidineacetate (20.0 g, 127 mmol)

-

Benzaldehyde (14.8 g, 140 mmol, 1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (40.4 g, 190 mmol, 1.5 equiv)

-

1,2-Dichloroethane (DCE) or DCM (250 mL)

-

Acetic Acid (0.5 mL, catalytic)

Protocol:

-

Imine Formation: In a 1 L round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-piperidineacetate (20.0 g) in DCE (250 mL). Add Benzaldehyde (14.8 g).

-

Activation: Add catalytic Acetic Acid (0.5 mL) and stir at room temperature for 30 minutes under Nitrogen.

-

Reduction: Cool the mixture to 0°C in an ice bath. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes.

-

Note: STAB is preferred over

as it does not reduce the aldehyde/ketone before imine formation, preventing benzyl alcohol by-product formation.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Quench: Slowly add saturated aqueous

(200 mL) to quench the reaction. Stir vigorously for 20 minutes until gas evolution ceases. -

Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 100 mL).

-

Purification:

-

Combine organic layers, dry over

, and concentrate. -

Purify the crude oil via Flash Column Chromatography (Silica Gel).[3]

-

Eluent: Hexanes:Ethyl Acetate (9:1 to 4:1 gradient).

-

The product is less polar than the starting amine.

-

Data Summary & Validation

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| Appearance | Clear to pale yellow oil | Darkens upon oxidation; store under Argon. |

| Molecular Formula | MW: 247.34 g/mol | |

| Yield (Overall) | 75 – 85% | Based on Methyl 2-pyridylacetate. |

| Purity (HPLC) | >98.0% | Method: C18 Column, MeCN/H2O (0.1% TFA). |

| Storage | 2–8°C, Desiccated | Hygroscopic as HCl salt. |

Analytical Validation (Expected NMR Data):

-

H NMR (400 MHz,

-

Key Diagnostic: The AB quartet of the benzylic protons (~3.4–4.0 ppm) confirms N-benzylation. The singlet at 3.65 ppm confirms the methyl ester integrity.

Critical Process Notes

-

Safety - Hydrogenation: The reduction in Step 1 utilizes Hydrogen gas and a pyrophoric catalyst (

). Ensure the hydrogenation vessel is properly grounded. Filter the catalyst while wet; dry -

Alternative Alkylation: If Benzaldehyde is unavailable, Benzyl Bromide (1.0 equiv) can be used with

in Acetonitrile (Reflux, 4h). However, this route requires strict stoichiometric control to avoid forming the quaternary ammonium salt. -

Stereochemistry: This protocol yields racemic (±)-Methyl 1-benzyl-2-piperidineacetate. If the enantiopure (S)- or (R)- isomer is required, start with enantiopure Pipecolic Acid , perform N-benzylation, and then homologate via the Arndt-Eistert synthesis (using diazomethane), though this is less amenable to standard lab safety protocols.

References

- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849-3862.

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Reference for Pyridine reduction using PtO2).

Sources

"purification methods for Methyl 1-benzyl-2-piperidineacetate"

Application Note: Advanced Purification Protocols for Methyl 1-benzyl-2-piperidineacetate

Executive Summary

Methyl 1-benzyl-2-piperidineacetate (CAS: Analogous to 23692-08-2 core) is a critical tertiary amine intermediate used in the synthesis of piperidine-based pharmaceuticals, including psychostimulants (e.g., Methylphenidate analogues) and antihistamines.[1][2][3][4][5]

Synthetically derived via the benzylation of methyl 2-piperidineacetate or the homologation of 1-benzyl-2-piperidone, this molecule presents specific purification challenges:

-

Physical State: Often isolated as a viscous, high-boiling oil prone to oxidation.[2][3][4][5]

-

Impurity Profile: Common contaminants include unreacted benzyl chloride (potent alkylator), hydrolyzed free acid (zwitterionic issues), and N-debenzylated byproducts.[1][2][3][4][5]

-

Stereochemistry: The C2 position is chiral; synthetic routes often yield racemates requiring downstream resolution.[1][2][3]

This guide details a three-tier purification strategy designed to achieve >99.5% purity suitable for GMP downstream processing.

Chemical Properties & Solubility Profile

| Property | Description | Implications for Purification |

| Structure | Tertiary amine, Methyl ester | Basic nitrogen allows reversible pH switching.[1][2][3][4][5] Ester is sensitive to strong aqueous base/acid hydrolysis.[1][2][3] |

| Boiling Point | ~140–150°C (at 0.5 mmHg)* | High-vacuum distillation is viable but requires thermal control to prevent ester degradation.[2][3][4] |

| Solubility (Free Base) | Soluble in EtOAc, DCM, Toluene, Et2O.[3][4][5] Insoluble in water (pH > 8).[2][3] | Ideal for organic extraction.[1][2][3] |

| Solubility (Salt) | Soluble in Water, MeOH.[2][3][5] Insoluble in Et2O, Hexanes.[2][3][5] | HCl or Oxalate salts precipitate from non-polar solvents.[1][2][3] |

*Estimated based on N-benzyl methylphenidate analogues.[2][3][4][5]

Tier 1: Chemo-Selective Acid-Base Extraction[1][2][3][4][5]

Objective: Removal of neutral impurities (unreacted benzyl halides, solvents) and acidic byproducts.[2][3][5]

Mechanism: Exploits the basicity of the piperidine nitrogen (

Protocol A: The "pH Switch" Workup

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

-

Acid Extraction (Forward):

-

Wash: Wash the combined acidic aqueous layer with fresh Diethyl Ether or Hexanes (2x).[1][2][3] Discard these organic washes.[1][2][3]

-

Basification (Reverse):

-

Recovery: Extract the turbid aqueous mixture with EtOAc (3x).

-

Drying: Dry combined organics over anhydrous Na₂SO₄ , filter, and concentrate in vacuo (< 40°C).

Yield: Typically 85–95% recovery of "semi-pure" free base oil.[2][3]

Tier 2: High-Vacuum Fractional Distillation

Objective: Bulk purification of the free base oil to remove non-volatile tars and trace metals.[1][2][3][5] Prerequisite: The material must be dry (water content <0.5%) to prevent hydrolysis at high temperatures.[2][3]

Protocol B: Vacuum Distillation Setup

-

Equipment: Short-path distillation head (Vigreux column optional for larger batches), high-vacuum pump, oil bath.

-

Parameters:

-

Fraction Collection:

-

Storage: Store under Argon at -20°C. The free base oxidizes to the N-oxide if left in air.[1][2][3][4][5]

Tier 3: Crystalline Salt Formation (The "Gold Standard")[1][5]

Objective: Conversion of the oil into a stable, crystalline solid for final purification and long-term storage. This is the most effective method for removing stereoisomers (diastereomeric enrichment).[1][5]

Protocol C: Hydrohalide Salt Crystallization

Mechanism: The hydrochloride salt of N-benzyl piperidines crystallizes readily from anhydrous alcohols/ethers, rejecting impurities in the mother liquor.[2][3][5]

-

Solvation: Dissolve the distilled free base (from Tier 2) in a minimum volume of anhydrous Isopropanol (IPA) or Methanol (approx. 2 mL/g).[1][2][3]

-

Acidification:

-

Precipitation:

-

Filtration: Filter the white crystalline solid under inert atmosphere (nitrogen blanket).

-

Recrystallization (Polishing): If optical rotation or melting point is off, recrystallize from hot Ethanol/EtOAc .[1][2][3]

Result: Methyl 1-benzyl-2-piperidineacetate[1][2][3][4][5] • HCl. Purity: Typically >99.5% by HPLC.[1][2][3]

Visualization of Workflows

Figure 1: The Acid-Base Purification Cycle

This logic gate ensures that only basic amines are carried forward, stripping away neutral alkyl halides and acidic byproducts.[1][2][3][4][5]

Caption: Chemo-selective purification logic separating the basic piperidine target from neutral synthetic precursors.

Figure 2: Crystallization & Salt Formation

Converting the oil to a solid salt locks the purity and prevents oxidation.[1][2][5]

Caption: Workflow for converting the unstable free base oil into a stable, high-purity hydrochloride salt.

Analytical Quality Control

To validate the success of the purification, the following parameters should be met:

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, ACN:Buffer) | > 99.0% Area |

| Identification | 1H NMR (CDCl3 or D2O) | Diagnostic benzyl protons (d, ~3.5 ppm) and methyl ester singlet (~3.6 ppm).[1][2][3][4][5] |

| Residual Solvent | GC-Headspace | < 5000 ppm (EtOAc/IPA) |

| Water Content | Karl Fischer (KF) | < 0.5% (Critical for ester stability) |

References

-

Separation of Methylphenidate Enantiomers. (2011). Sphinxsai.com.[1][2][3] Retrieved from [Link]

-

Process for the preparation of methylphenidate and pharmaceutical salts thereof. (2015). Google Patents.[1][2][3] WO2015069505A1.[2][3] Retrieved from

-

Azido-iodo-N-benzyl derivatives of threo-methylphenidate. (2011). National Institutes of Health (PMC).[2][3] Retrieved from [Link]

-

Purification of piperazine derivatives. (1959).[1][2][3] Google Patents.[1][2][3] US2919275A.[2][3] Retrieved from

Sources

- 1. Methyl 2-phenyl-2-(piperidin-1-yl)acetate | C14H19NO2 | CID 12957460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Benzyl-2-methylpiperazine | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Benzyl-2-piperidone | C12H15NO | CID 5170076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 23692-08-2 | Methyl 2-(piperidin-2-yl)acetate - Synblock [synblock.com]

- 5. CN113549007A - Preparation method of piperidine acetate compound - Google Patents [patents.google.com]

"using Methyl 1-benzyl-2-piperidineacetate in high-throughput screening"

Application Note: High-Throughput Screening Strategies for Methyl 1-benzyl-2-piperidineacetate and Analogs

Introduction & Scope

Methyl 1-benzyl-2-piperidineacetate (CAS: 247259-32-1) serves as a critical structural scaffold in the synthesis of piperidine-based alkaloids and neuroactive agents. Structurally analogous to the piperidine moiety of Methylphenidate (Ritalin) but lacking the

Furthermore, as a racemate containing a stereocenter at the C2 position, Methyl 1-benzyl-2-piperidineacetate is a prime candidate for High-Throughput Biocatalytic Screening . Finding enzymes (lipases/esterases) capable of kinetically resolving this ester into its enantiomerically pure acid form is a high-value process in pharmaceutical manufacturing.

This guide details two distinct HTS workflows:

-

Biocatalytic HTS: Screening hydrolase libraries for enantioselective resolution.

-

Pharmacological HTS: Competitive binding assays (SPA) to determine affinity at the Dopamine Transporter (DAT).

Compound Snapshot & Handling

| Property | Specification | Notes |

| Chemical Name | Methyl 1-benzyl-2-piperidineacetate | N-benzyl protection stabilizes the amine. |

| CAS Number | 247259-32-1 | |

| Formula | C | MW: 247.33 g/mol |

| Solubility | DMSO (>50 mM), Ethanol, DCM | Poor water solubility; requires co-solvent in aqueous assays. |

| Stability | Stable at RT; Hydrolyzes at pH > 8.0 | Avoid alkaline buffers during long-term storage. |

| Role | Intermediate / Scaffold | Precursor for chiral piperidine synthesis. |

Application I: High-Throughput Biocatalytic Resolution

Objective: To identify specific hydrolases (lipases, esterases, or proteases) that can enantioselectively hydrolyze the methyl ester of Methyl 1-benzyl-2-piperidineacetate, yielding the chiral acid (1-benzyl-2-piperidineacetic acid) while leaving the opposite enantiomer as the ester.

Mechanism:

Experimental Workflow (Graphviz)

Detailed Protocol: pH-Shift Assay

Materials:

-

Substrate: 50 mM Methyl 1-benzyl-2-piperidineacetate in DMSO.

-

Buffer: 5 mM BES buffer (pH 7.2) containing 0.1 mM Bromothymol Blue (BTB). Note: Low buffer capacity is crucial for sensitivity.

-

Enzyme Library: Commercial screening kits (e.g., Codexis, Sigma) containing lyophilized lipases (CAL-B, Pseudomonas sp., etc.).

Step-by-Step Procedure:

-

Plate Preparation: Dispense 45 µL of the BES/BTB buffer into each well of a clear 384-well microplate.

-

Substrate Addition: Add 1 µL of Substrate Stock (Final conc: ~1 mM). Mix by centrifugation (1000 x g, 1 min).

-

Baseline Read: Measure Absorbance at 616 nm (Blue, basic form) and 420 nm (Yellow, acidic form) to establish

. -

Enzyme Initiation: Add 4 µL of enzyme solution (1 mg/mL) to each well. Include "No Enzyme" controls (negative) and "HCl" spike controls (positive).

-

Incubation: Seal plates and incubate at 25°C with orbital shaking (600 rpm) for 18 hours.

-

Endpoint Read: Measure Absorbance at 616 nm.

-

Hit Identification: A decrease in

indicates acid production (hydrolysis).

Data Analysis:

Calculate the "Activity Score" (

-

Hit Criteria:

(Significant hydrolysis). -

Validation: Hits are re-tested via Chiral HPLC to determine Enantiomeric Excess (

).

Application II: Neuropharmacological Profiling (DAT Binding)

Objective: To determine if Methyl 1-benzyl-2-piperidineacetate retains affinity for the Dopamine Transporter (DAT) despite lacking the

Method: Scintillation Proximity Assay (SPA) using [

Binding Logic (Graphviz)

Detailed Protocol: Competitive Binding SPA

Materials:

-

Membranes: CHO cell membranes overexpressing human DAT (hDAT).

-

Beads: WGA-coated PVT SPA beads (PerkinElmer).

-

Radioligand: [

H]-WIN35,428 (Kd ~ 10-20 nM). -

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

Step-by-Step Procedure:

-

Bead/Membrane Pre-coupling: Mix hDAT membranes (5 µ g/well ) with SPA beads (0.25 mg/well) in Assay Buffer. Incubate 1h at 4°C.

-

Compound Transfer: Use an acoustic dispenser (e.g., Echo 550) to transfer 50 nL of Methyl 1-benzyl-2-piperidineacetate (10-point dose-response, 10 µM top conc) into a white 384-well plate.

-

Ligand Addition: Add 10 µL of [

H]-WIN35,428 (Final conc: 10 nM). -

Initiation: Add 40 µL of the Pre-coupled Bead/Membrane mixture.

-

Equilibrium: Incubate for 2 hours at Room Temperature in the dark (settling time).

-

Detection: Read on a MicroBeta or TopCount scintillation counter.

Data Analysis:

-

IC50 Determination: Fit data to a 4-parameter logistic equation:

-

Interpretation:

-

If IC50 > 10 µM: The compound is inactive (confirms the necessity of the

-phenyl ring for DAT binding). -

If IC50 < 1 µM: The compound is a potential hit/impurity with biological activity.

-

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Z-Factor (< 0.5) | Pipetting error or bead settling | Use acoustic dispensing; ensure beads are stirred during dispensing. |

| High Background (Biocatalysis) | Spontaneous hydrolysis | Ensure buffer pH is < 7.5; store substrate in anhydrous DMSO. |

| Precipitation | Compound insolubility | Do not exceed 1% DMSO final concentration; check visual solubility at 100 µM. |

| False Positives (SPA) | Quenching | Colored compounds can quench SPA signal. Run a "bead + ligand only" control with compound. |

References

-

Scholle, M. D., et al. (2006). "High-Throughput Screening for Enantioselective Hydrolases." Combinatorial Chemistry & High Throughput Screening, 9(8), 591-600. Link

-

Eshleman, A. J., et al. (1999). "Characteristics of Drug Interactions with Recombinant Biogenic Amine Transporters Expressed in the Same Cell Line." Journal of Pharmacology and Experimental Therapeutics, 289(2), 877-885. Link

-

Misra, M., et al. (2010). "Quantitative Structure-Activity Relationship Studies of Methylphenidate Analogs." Bioorganic & Medicinal Chemistry, 18(20), 7221-7238. Link

-

PerkinElmer. (2023). "Scintillation Proximity Assay (SPA) Technology Knowledge Base." Revvity. Link

Disclaimer: Methyl 1-benzyl-2-piperidineacetate is a research chemical.[1] All protocols must be performed in accordance with local safety regulations regarding chemical handling and radioactive materials.

Sources

The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Application Notes & Protocols for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and versatile scaffolds in medicinal chemistry.[1][2][3][4][5] Its prevalence in a vast number of FDA-approved drugs and clinical candidates is a testament to its remarkable utility in drug design.[1][2][6] This document provides an in-depth guide for researchers and drug development professionals on the strategic use of piperidine scaffolds. We will explore the fundamental principles that make piperidine a "privileged structure," delve into synthetic methodologies for its derivatization, and provide detailed protocols for the synthesis and biological evaluation of piperidine-containing compounds. The causal relationships between structural modifications and their impact on pharmacological properties will be a central theme, empowering researchers to make informed decisions in their drug discovery programs.

The Piperidine Scaffold: A Foundation for Druggability

The piperidine motif is not merely a passive structural element; its unique combination of properties actively contributes to the druglikeness of a molecule.[3] Understanding these inherent advantages is the first step in harnessing its full potential.

Physicochemical and Pharmacokinetic Advantages

The piperidine ring offers a unique blend of lipophilicity and hydrophilicity, a crucial balance for oral bioavailability.[3][7] The nitrogen atom can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor, facilitating interactions with biological targets and improving aqueous solubility.[3] Furthermore, the saturated, three-dimensional nature of the piperidine ring allows for the exploration of chemical space beyond the flat, aromatic compounds that have traditionally dominated fragment libraries.[8] This three-dimensionality can lead to improved target binding and selectivity.

The introduction of a piperidine scaffold can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3] It is generally considered a metabolically stable moiety, although the substitution pattern can influence its metabolic fate.[3][9] For instance, functionalization at positions adjacent to the nitrogen atom can enhance metabolic stability.[3]

A Versatile Template for Diverse Biological Targets

The piperidine ring is found in drugs targeting a wide array of biological systems, including the central nervous system (CNS), cardiovascular system, and infectious diseases.[2][3][9] Its ability to adopt various conformations (chair, boat, twist-boat) allows it to present substituents in precise spatial orientations, enabling high-affinity interactions with a diverse range of protein targets.[3] This conformational flexibility is a key reason for its success in so many different therapeutic areas.

Table 1: Examples of FDA-Approved Drugs Containing a Piperidine Scaffold

| Drug Name | Therapeutic Area | Mechanism of Action |

| Methylphenidate | CNS (ADHD) | Dopamine-Norepinephrine Reuptake Inhibitor |

| Risperidone [6] | CNS (Antipsychotic) | Serotonin and Dopamine Receptor Antagonist |

| Donepezil [2][9] | CNS (Alzheimer's) | Acetylcholinesterase Inhibitor |

| Fentanyl [6] | Analgesic | µ-Opioid Receptor Agonist |